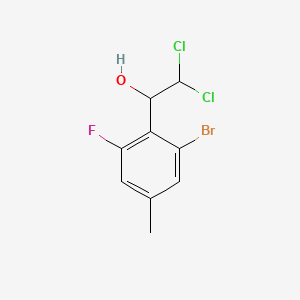
1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C₉H₁₀ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, fluoro, and methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene can be synthesized through multiple synthetic routes. One common method involves the fluorination of toluene followed by chlorination of the product. This method typically uses reagents such as hydrogen fluoride and copper chloride . Another method involves the chlorination of 3-fluorotoluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these industrial processes are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide. The reactions typically occur under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its use in research and industry.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-methylbenzene
- 1-Chloro-4-ethoxy-2-fluoro-3-methylbenzene
- 2-Chloro-4-fluorotoluene
Uniqueness
1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
1-chloro-2-ethoxy-3-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-9-7(10)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWVNQVQGRQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)

